

Application Notes: Fast Yellow AB for Immunohistochemical Counterstaining

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Compound of Interest

Compound Name: Fast Yellow AB

Cat. No.: B1208955

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These application notes provide detailed protocols and guidance for utilizing **Fast Yellow AB** as a counterstain in immunohistochemistry (IHC). While less common than hematoxylin or Nuclear Fast Red, **Fast Yellow AB** offers a distinct yellow chromogen that can provide excellent contrast with various chromogenic substrates, particularly blues and purples.

Introduction to Fast Yellow AB

Fast Yellow AB is an azo dye historically used in the textile and food industries. In histology, it can be employed as a counterstain to provide morphological context to the specific antigen localization visualized by primary antibodies. Its vibrant yellow color offers a unique alternative to traditional counterstains, enabling clear differentiation of tissue structures. It is particularly effective in staining collagen and cytoplasm, providing a sharp contrast to nuclear or membrane-bound targets.

Key Experimental Protocols

A standard immunohistochemistry protocol involves several key stages: sample preparation, antigen retrieval, antibody incubation, detection, and counterstaining. The following protocol outlines the specific steps for incorporating **Fast Yellow AB** as the final counterstaining agent.

Immunohistochemistry Protocol with Fast Yellow AB Counterstain

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

2.1.1. Reagents and Materials

- FFPE tissue sections on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 80%, 70%)
- Deionized or distilled water
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
- Hydrogen peroxide (3%) for blocking endogenous peroxidase
- Blocking solution (e.g., 5% normal goat serum in wash buffer)
- Primary antibody, diluted in blocking solution
- Secondary antibody (e.g., HRP-conjugated), diluted in blocking solution
- Chromogenic substrate (e.g., DAB, AEC, or a blue/purple chromogen)
- **Fast Yellow AB** (C.I. 13015)
- Glacial acetic acid
- Aqueous mounting medium

2.1.2. Procedure

- Deparaffinization and Rehydration:

- Immerse slides in xylene (2 changes, 5 minutes each).
- Immerse in 100% ethanol (2 changes, 3 minutes each).
- Immerse in 95% ethanol (2 minutes).
- Immerse in 80% ethanol (2 minutes).
- Immerse in 70% ethanol (2 minutes).
- Rinse gently with running tap water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for the primary antibody. For HIER, immerse slides in pre-heated antigen retrieval buffer and heat in a water bath, steamer, or microwave. Cool for 20-30 minutes.
- Blocking:
 - Rinse slides in wash buffer.
 - Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10-15 minutes.
 - Rinse with wash buffer.
 - Apply blocking solution and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Drain blocking solution (do not rinse).
 - Apply diluted primary antibody and incubate according to the manufacturer's instructions (e.g., 1 hour at room temperature or overnight at 4°C).
- Secondary Antibody Incubation:

- Rinse slides with wash buffer (3 changes, 5 minutes each).
- Apply the diluted secondary antibody and incubate for 30-60 minutes at room temperature.
- Chromogenic Detection:
 - Rinse slides with wash buffer (3 changes, 5 minutes each).
 - Prepare and apply the chromogenic substrate according to the manufacturer's protocol. Monitor signal development under a microscope.
 - Rinse slides with deionized water to stop the reaction.
- **Fast Yellow AB** Counterstaining:
 - Prepare a 0.5% **Fast Yellow AB** solution: Dissolve 0.5 g of **Fast Yellow AB** powder in 100 mL of deionized water. Add 0.2 mL of glacial acetic acid and mix well. Filter before use.
 - Immerse slides in the **Fast Yellow AB** solution for 2-5 minutes. Incubation time may need optimization based on tissue type and desired staining intensity.
 - Rinse slides briefly in deionized water.
 - Differentiate in 70% ethanol for 10-30 seconds if overstaining occurs.
 - Rinse with deionized water.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol (95% and 100%, 2 minutes each).
 - Clear in xylene or a xylene substitute (2 changes, 2 minutes each).
 - Mount with a permanent mounting medium.

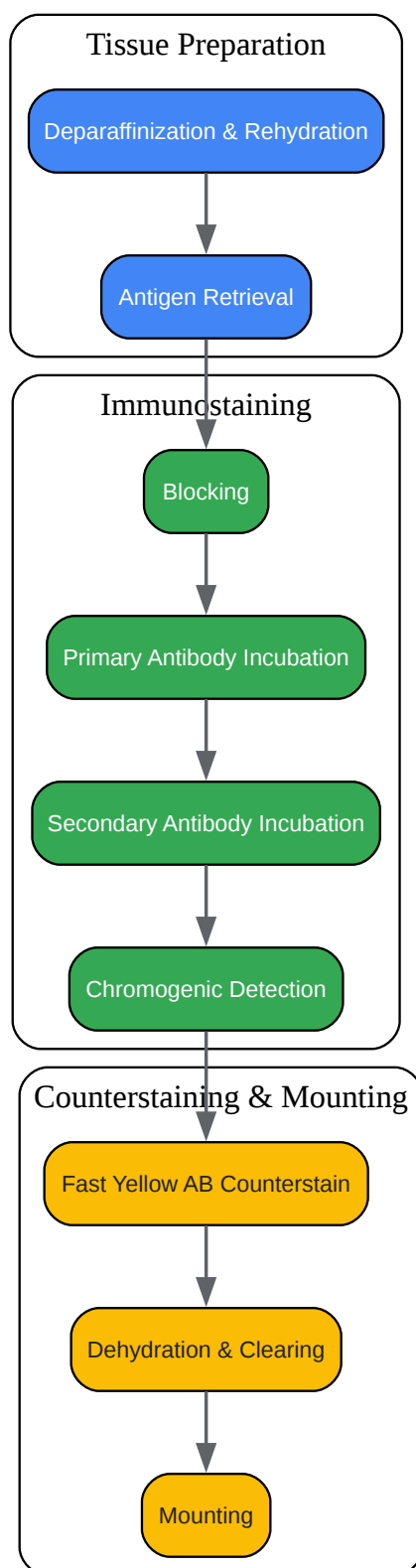
Data Presentation

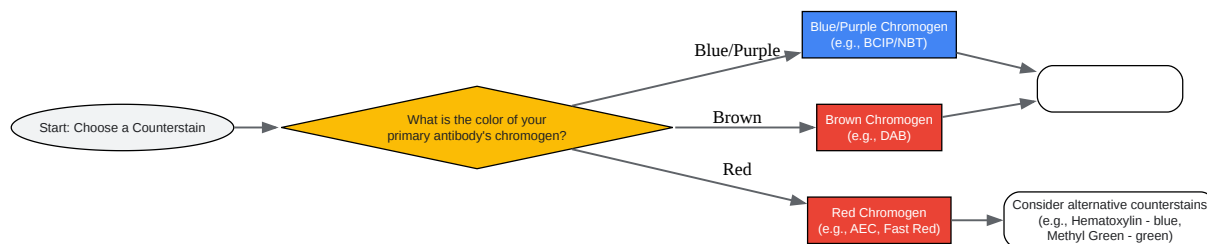
Table 1: Recommended Starting Concentrations and Incubation Times for **Fast Yellow AB** Counterstaining

Parameter	Recommended Range	Notes
Fast Yellow AB Concentration	0.1% - 1.0% (w/v) in deionized water with 0.2% glacial acetic acid	A 0.5% solution is a good starting point. Higher concentrations will reduce staining time but may lead to overstaining.
Incubation Time	1 - 10 minutes	Optimal time depends on tissue type, fixation, and desired intensity. Start with 3 minutes and adjust as needed.
Differentiation	70% Ethanol	Use brief rinses (10-30 seconds) to remove excess stain if necessary.

Mandatory Visualizations

Experimental Workflow





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